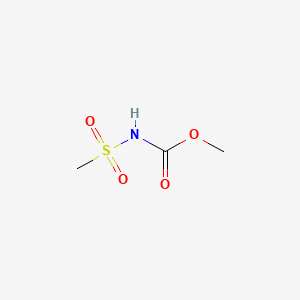
Methyl methylsulfonylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl methylsulfonylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their versatile chemical properties. This compound is known for its stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl methylsulfonylcarbamate can be synthesized through several methods. One common method involves the reaction of methanol with urea, producing methyl carbamate, which can then be further reacted with methylsulfonyl chloride to yield this compound . Another method involves the reaction of ammonia with methyl chloroformate or dimethyl carbonate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl methylsulfonylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonate derivatives.
Reduction: Reduction reactions can convert the compound into simpler carbamate derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, sulfonate compounds, and substituted carbamates. These products have diverse applications in different fields .
Aplicaciones Científicas De Investigación
Methyl methylsulfonylcarbamate has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl methylsulfonylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by forming stable carbamate-enzyme complexes, which interfere with the enzyme’s normal function . Additionally, it can affect cellular signaling pathways by modifying key proteins and enzymes involved in these processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to methyl methylsulfonylcarbamate include:
Methyl carbamate: A simpler carbamate derivative with similar reactivity but different applications.
Ethyl carbamate: Another carbamate compound with distinct chemical properties and uses.
tert-Butyl methylsulfonylcarbamate: A related compound with a tert-butyl group, offering different reactivity and stability.
Uniqueness
This compound is unique due to its combination of stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form stable complexes with enzymes sets it apart from other carbamate compounds .
Propiedades
Número CAS |
88511-15-3 |
|---|---|
Fórmula molecular |
C3H7NO4S |
Peso molecular |
153.16 g/mol |
Nombre IUPAC |
methyl N-methylsulfonylcarbamate |
InChI |
InChI=1S/C3H7NO4S/c1-8-3(5)4-9(2,6)7/h1-2H3,(H,4,5) |
Clave InChI |
WJXNGABDIPLNQV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


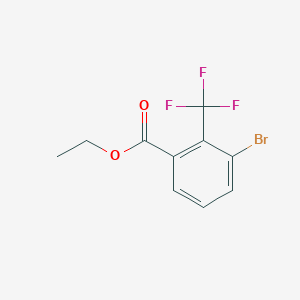
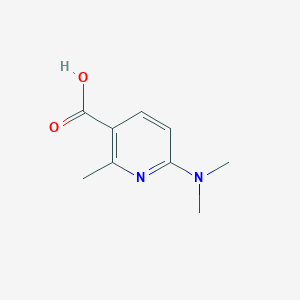
![3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15231666.png)
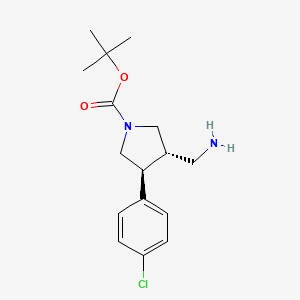
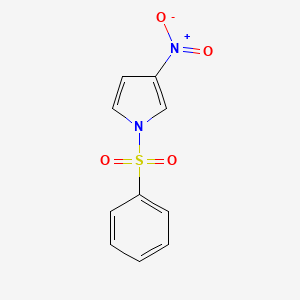
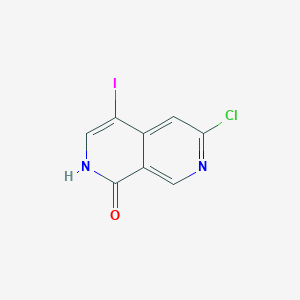
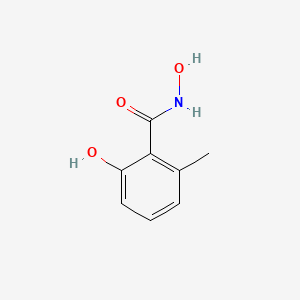
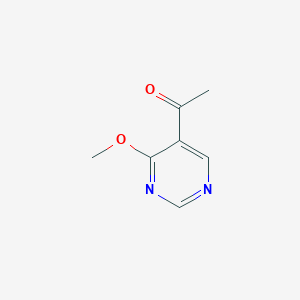
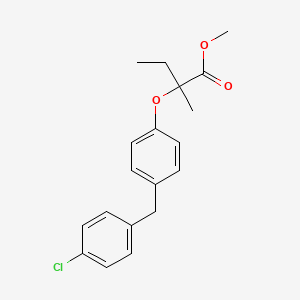
![6-Bromo-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15231704.png)
![Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15231712.png)
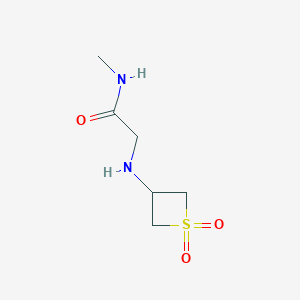
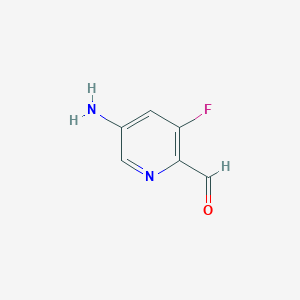
![tert-Butyl 4-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B15231724.png)
